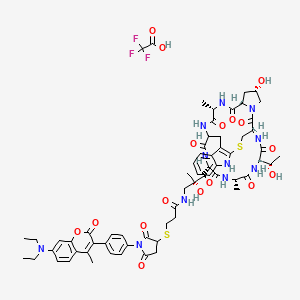

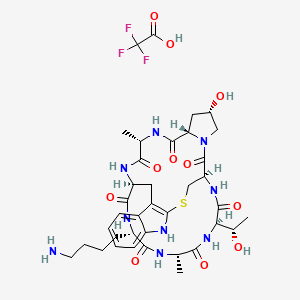

Octreotide trifluoroacetate salt (Dimer, Antiparallel)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

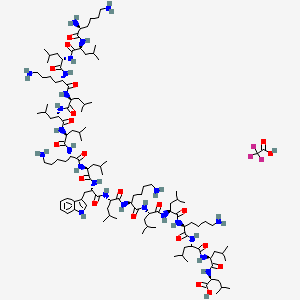

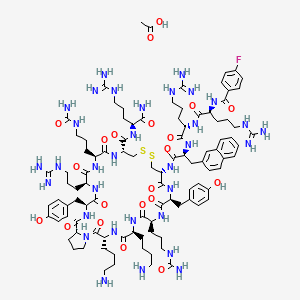

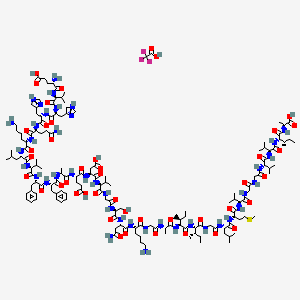

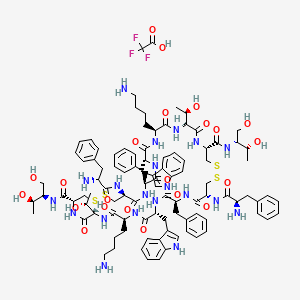

Octreotide trifluoroacetate salt (Dimer, Antiparallel) is a synthetic peptide analogue of the natural hormone somatostatin. It is a potent inhibitor of the release of hormones, such as gastrin, growth hormone, and glucagon, from the pituitary gland. Octreotide trifluoroacetate salt is used in scientific research to study the effects of somatostatin on various physiological processes. It is also used in clinical settings to treat certain medical conditions.

Scientific Research Applications

Octreotide trifluoroacetate salt (Dimer, Antiparallel) is used in scientific research to study the effects of somatostatin on various physiological processes. It is used to study the effects of somatostatin on the release of hormones, such as gastrin, growth hormone, and glucagon, from the pituitary gland. It is also used to study the effects of somatostatin on the regulation of cell proliferation and differentiation. In addition, octreotide trifluoroacetate salt is used to study the effects of somatostatin on the regulation of cell metabolism and the immune system.

Mechanism of Action

Target of Action

Octreotide trifluoroacetate salt (Dimer, Antiparallel), also known as MFCD30748664, is a peptide drug . Its primary targets are the somatostatin receptors, which are involved in the regulation of endocrine and nervous system function by inhibiting the secretion of several other hormones such as growth hormone, insulin, and gastrin .

Mode of Action

Octreotide mimics the natural hormone somatostatin, binding to the somatostatin receptors and inhibiting the secretion of growth hormone . This results in a decrease in the abnormal growth of body tissues seen in conditions like acromegaly .

Biochemical Pathways

The binding of Octreotide to the somatostatin receptors triggers a series of biochemical reactions that lead to the inhibition of hormone secretion . The downstream effects of this include a reduction in symptoms associated with hormone-secreting tumors, such as diarrhea and flushing .

Result of Action

The result of Octreotide’s action is a reduction in the symptoms associated with conditions like acromegaly and hormone-secreting tumors . By inhibiting the secretion of growth hormone, Octreotide can reduce abnormal tissue growth and alleviate symptoms associated with these conditions .

Advantages and Limitations for Lab Experiments

The main advantage of using octreotide trifluoroacetate salt (Dimer, Antiparallel) in scientific research is that it is a potent inhibitor of the release of hormones, such as gastrin, growth hormone, and glucagon, from the pituitary gland. In addition, octreotide trifluoroacetate salt is also a potent inhibitor of the activity of certain enzymes, such as adenylate cyclase, which is involved in the regulation of cell proliferation and differentiation. However, one of the limitations of using octreotide trifluoroacetate salt in scientific research is that it is not very stable and can degrade over time. In addition, octreotide trifluoroacetate salt is also expensive and difficult to synthesize.

Future Directions

The future directions for octreotide trifluoroacetate salt (Dimer, Antiparallel) include further research into its potential therapeutic applications. For example, research is being conducted into the potential use of octreotide trifluoroacetate salt in the treatment of certain medical conditions, such as acromegaly and neuroendocrine tumors. In addition, research is also being conducted into the potential use of octreotide trifluoroacetate salt in the treatment of certain metabolic disorders, such as diabetes. Furthermore, research is being conducted into the potential use of octreotide trifluoroacetate salt in the treatment of certain neurological disorders, such as Parkinson’s disease. Finally, research is also being conducted into the potential use of octreotide trifluoroacetate salt in the treatment of certain autoimmune disorders, such as rheumatoid arthritis.

Synthesis Methods

The synthesis of octreotide trifluoroacetate salt (Dimer, Antiparallel) involves the coupling of two peptide fragments, octreotide and trifluoroacetate salt. The octreotide fragment consists of eight amino acids, namely L-cysteine, L-cysteine, L-arginine, L-glutamine, L-alanine, L-valine, L-tyrosine, and L-phenylalanine. The trifluoroacetate salt fragment consists of three fluorine atoms and one acetate group. The two fragments are coupled together using a condensation reaction, which involves the formation of a peptide bond between the two fragments. The resulting octreotide trifluoroacetate salt is then purified and characterized.

properties

IUPAC Name |

(4R,7S,10S,13R,16S,19R,24R,27S,30S,33R,36S,39S)-10,30-bis(4-aminobutyl)-19,39-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,36-dibenzyl-4-N,24-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,27-bis[(1R)-1-hydroxyethyl]-13,33-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4,24-dicarboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)110-76(46-64-48-104-70-36-20-18-34-66(64)70)92(132)106-72(38-22-24-40-100)88(128)118-84(58(4)124)98(138)116-82(96(136)112-78(50-120)56(2)122)54-142-140-52-80(114-86(126)68(102)42-60-27-11-6-12-28-60)94(134)108-74(44-62-31-15-8-16-32-62)90(130)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,130)(H,110,129)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79-,80+,81+,82+,83+,84+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKZYFPLRFRPK-WGTYXJJASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)[C@@H](CC9=CC=CC=C9)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H133F3N20O22S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2152.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octreotide trifluoroacetate salt (Dimer, Antiparallel) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.